molecular formula C8H9Cl2F2N B13040773 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hcl

1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hcl

Cat. No.: B13040773
M. Wt: 228.06 g/mol
InChI Key: BAMMPMBLOBLIOU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chlorophenyl group, two fluorine atoms, and an amine group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with difluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one
  • 1-(4-Methylphenyl)-2-(dimethylamino)-propan-1-one
  • 1-Phenylethylamine derivatives

Uniqueness: 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride stands out due to its unique combination of a chlorophenyl group and two fluorine atoms, which impart distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel molecules and materials .

Properties

Molecular Formula

C8H9Cl2F2N

Molecular Weight

228.06 g/mol

IUPAC Name

1-(4-chlorophenyl)-2,2-difluoroethanamine;hydrochloride

InChI

InChI=1S/C8H8ClF2N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H

InChI Key

BAMMPMBLOBLIOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)N)Cl.Cl

Origin of Product

United States

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